![molecular formula C19H28N2O3S B2525782 (4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone CAS No. 378193-28-3](/img/structure/B2525782.png)
(4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “(4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone” are not explicitly mentioned in the available resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone” are not explicitly mentioned in the available resources .
Scientific Research Applications
Crystal Growth and Characterization
Piperidine derivatives have been explored for their nonlinear optical (NLO) properties. For instance, a study on the crystal growth and characterization of a new NLO piperidine derivative, (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone, revealed that it crystallizes in the orthorhombic system and is transparent in the visible region, with good thermal stability and NLO activity, suggesting its suitability for device applications (Revathi et al., 2018).
Synthetic Methodologies
The synthesis of 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones through CAN-mediated rearrangement of 4-benzhydrylidenepiperidines highlights a facile strategy for generating piperidine derivatives, which could be applied to the synthesis of compounds including the one of interest (Chang et al., 2006).
Pharmacological Applications
Research into selective NR1/2B N-methyl-D-aspartate receptor antagonists among indole-2-carboxamides and benzimidazole-2-carboxamides identified piperidine derivatives as potent NR2B subunit-selective antagonists, demonstrating the potential of such compounds in developing new pharmacological agents (Borza et al., 2007).
Material Science and Optoelectronics
The synthesis and characterization of another piperidine derivative, (4-methylphenyl) (4-methylpiperidin-1-yl) methanone, for NLO applications, show its potential in opto-electronic applications due to its favorable thermal and optical properties, including a suitable band gap energy and SHG efficiency (Priya et al., 2019).
Future Directions
properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-15-3-5-18(6-4-15)25(23,24)21-13-9-17(10-14-21)19(22)20-11-7-16(2)8-12-20/h3-6,16-17H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPXZGKIXSBGCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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